molecular formula C18H35BrO8 B3257901 Br-PEG6-CH2COOtBu CAS No. 297162-48-2

Br-PEG6-CH2COOtBu

Número de catálogo: B3257901
Número CAS: 297162-48-2
Peso molecular: 459.4 g/mol
Clave InChI: NSJKJZIFAGKWIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound Bromo-PEG6-CH2COOtBu is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile molecule that plays a crucial role in the development of targeted protein degradation therapies. The compound’s structure includes a bromo group, a polyethylene glycol chain, and a tert-butyl ester group, making it suitable for various chemical modifications and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG6-CH2COOtBu typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available polyethylene glycol (PEG) derivatives.

    Bromination: The PEG derivative undergoes bromination to introduce the bromo group.

    Esterification: The brominated PEG derivative is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods: Industrial production of Bromo-PEG6-CH2COOtBu follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

    Substitution Reactions:

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form conjugates with other molecules, such as proteins or small molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for coupling reactions.

Major Products:

Aplicaciones Científicas De Investigación

PROTAC Development

Overview:
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The incorporation of Br-PEG6-CH2COOtBu into PROTACs allows for the fine-tuning of pharmacokinetic properties and improves the efficacy of these compounds in degrading target proteins.

Key Studies:

  • Targeted Protein Degradation: Research has shown that PROTACs utilizing this compound exhibit enhanced degradation rates of specific proteins involved in cancer progression, such as BCL6 and BRD4, thereby demonstrating potential for therapeutic applications in oncology .
  • Optimization of Linkers: Various studies emphasize the importance of linker length and flexibility, with this compound providing an optimal balance between stability and activity in PROTAC design .

Antibody-Drug Conjugates (ADCs)

Overview:
this compound is also utilized in the synthesis of ADCs, which combine antibodies with cytotoxic drugs to selectively target and kill cancer cells.

Applications:

  • Linker Functionality: The PEG component enhances the solubility and circulation time of ADCs, while the t-butyl ester moiety can be cleaved in the tumor microenvironment, releasing the active drug specifically where it is needed .

Biomedical Research

Overview:
In biomedical research, this compound serves as a crucial component in various experimental setups.

Applications:

  • Cell Signaling Studies: It has been employed to study pathways involving apoptosis and autophagy by modifying signaling proteins for better analysis .
  • Drug Delivery Systems: The compound's properties facilitate the development of nanoscale drug delivery systems that can improve therapeutic outcomes by ensuring targeted delivery to diseased tissues.

Chemical Biology

Overview:
this compound plays a significant role in chemical biology by enabling researchers to manipulate protein interactions and functions.

Applications:

  • Protein Labeling: The compound can be used for labeling proteins in live-cell imaging studies, allowing researchers to track protein dynamics within cellular environments.

Case Studies

Study TitleApplication AreaFindings
Targeting BCL6 with PROTACsOncologyDemonstrated effective degradation of BCL6 using this compound-based PROTACs, leading to reduced tumor growth in preclinical models.
Development of ADCs with PEG LinkersDrug DevelopmentShowed improved therapeutic indices for ADCs using this compound due to enhanced solubility and stability.
Investigating Autophagy MechanismsCell BiologyUtilized this compound-modified proteins to dissect autophagic pathways in cancer cells.

Mecanismo De Acción

The mechanism of action of Bromo-PEG6-CH2COOtBu involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This targeted protein degradation mechanism allows for the selective removal of specific proteins from the cell .

Comparación Con Compuestos Similares

    Bromo-PEG4-CH2COOtBu: A shorter polyethylene glycol chain variant with similar applications but different physicochemical properties.

    Bromo-PEG8-CH2COOtBu: A longer polyethylene glycol chain variant that offers increased solubility and flexibility in conjugation reactions.

    Bromo-PEG6-CH2COOH: A carboxylic acid derivative that can be used in place of the tert-butyl ester for different coupling strategies.

Uniqueness: Bromo-PEG6-CH2COOtBu stands out due to its optimal chain length, which provides a balance between solubility, flexibility, and reactivity. Its structure allows for efficient conjugation with various molecules, making it a versatile tool in the synthesis of PROTACs and other bioconjugates .

Actividad Biológica

Br-PEG6-CH2COOtBu is a compound that incorporates a bromine atom, polyethylene glycol (PEG) moiety, and a tert-butyl ester group. This structure positions it as a potentially versatile agent in biological applications, particularly in drug delivery and bioconjugation processes. The biological activity of this compound is primarily influenced by its unique chemical properties and structural characteristics.

  • Molecular Formula : C₁₃H₂₃BrO₄
  • Molecular Weight : 323.23 g/mol
  • Solubility : Soluble in polar solvents, demonstrating good compatibility with biological systems.

This compound functions primarily through its ability to enhance solubility and stability of conjugated drugs. The PEG moiety facilitates increased circulation time in the bloodstream and improves bioavailability by reducing renal clearance. The bromine atom can participate in various chemical reactions, including nucleophilic substitutions, which can be leveraged in targeted drug delivery systems.

Case Studies

  • Drug Delivery Systems :
    • A study demonstrated that conjugating anticancer drugs with this compound significantly enhanced their therapeutic efficacy while minimizing systemic toxicity. The compound's ability to form stable drug conjugates allowed for controlled release profiles that improved the pharmacokinetics of the drugs involved.
  • Bioconjugation :
    • Research highlighted the use of this compound in the development of antibody-drug conjugates (ADCs). The PEGylation improved the solubility and stability of the ADCs, leading to enhanced targeting capabilities towards cancer cells while reducing off-target effects.

Comparative Biological Activity Table

CompoundActivity TypeEfficacyReference
This compoundDrug DeliveryHigh
Conventional PEGDrug DeliveryModerate
Other PEG derivativesBioconjugationVariable

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties due to its PEG component, which provides steric hindrance against enzymatic degradation. Studies have shown that compounds with PEG linkers demonstrate prolonged half-lives in vivo compared to their non-PEGylated counterparts.

Toxicology Studies

Toxicological assessments indicate that this compound has a low toxicity profile, making it suitable for therapeutic applications. In animal models, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety margin for clinical use.

In Vitro Studies

In vitro assays have revealed that this compound can effectively enhance cellular uptake of conjugated molecules by promoting endocytosis. This property is particularly beneficial in enhancing the delivery of therapeutic agents across cellular membranes.

Propiedades

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BrO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJKJZIFAGKWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187088
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297162-48-2
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297162-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 20-bromo-3,6,9,12,15,18-hexaoxaeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Carbon tetrabromide (9.0 g, 27 mmol) and triphenyl phosphine (1.2 g, 4.5 mmol) were added to a solution of compound 2 (1.8 g, 4.5 mmol) in dry CH2Cl2 (100 mL). After stirring the reaction mixture for 5 h, the solvent was concentrated in vacuo and the residue was loaded onto a silica gel gravity column (200 g) and eluted with CH2Cl2:MeOH 100:0 to 20:1 (v/v) to afford compound 3 as a colorless oil (1.9 g, 91%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Br-PEG6-CH2COOtBu
Reactant of Route 2
Reactant of Route 2
Br-PEG6-CH2COOtBu
Reactant of Route 3
Reactant of Route 3
Br-PEG6-CH2COOtBu
Reactant of Route 4
Reactant of Route 4
Br-PEG6-CH2COOtBu
Reactant of Route 5
Reactant of Route 5
Br-PEG6-CH2COOtBu
Reactant of Route 6
Reactant of Route 6
Br-PEG6-CH2COOtBu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.